2-Bromo-4-(dimethoxymethyl)-1,3-thiazole chemical properties
2-Bromo-4-(dimethoxymethyl)-1,3-thiazole chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole
Introduction
The 1,3-thiazole ring is a foundational heterocyclic scaffold in the fields of medicinal chemistry and materials science.[1] Recognized as a "privileged structure," its derivatives are components of numerous FDA-approved drugs and exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2][3][4] The strategic functionalization of the thiazole core is paramount for the development of novel chemical entities with tailored properties.
This technical guide provides a comprehensive analysis of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole, a versatile and strategically important synthetic intermediate. While direct experimental data for this specific compound is limited, its chemical behavior can be expertly extrapolated from the well-established reactivity of its constituent functional groups and related thiazole analogs. This document will serve as a technical resource for researchers, scientists, and drug development professionals by detailing the molecule's physicochemical properties, reactivity profile, and profound utility in synthetic applications, thereby enabling the design of complex molecular architectures.
Molecular Structure and Physicochemical Properties
2-Bromo-4-(dimethoxymethyl)-1,3-thiazole possesses a unique combination of functional groups that dictate its chemical behavior: a nucleophilic thiazole ring, a reactive C-Br bond at the electron-deficient C2 position, and an acid-labile dimethoxymethyl acetal at the C4 position, which serves as a protected aldehyde.
| Property | Value / Description | Source |
| IUPAC Name | 2-bromo-4-(dimethoxymethyl)-1,3-thiazole | PubChem |
| Molecular Formula | C₅H₆BrNOS | [5] |
| Molecular Weight | 224.08 g/mol | Calculated |
| Monoisotopic Mass | 222.93535 Da | [5] |
| CAS Number | Not explicitly assigned; refer to PubChem CID. | |
| PubChem CID | 107511765 | [5] |
| Appearance | Predicted to be a liquid or low-melting solid, potentially yellow or brown, similar to other brominated thiazoles.[6] | Inferred |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and dimethylformamide (DMF). | Inferred |
| Predicted XlogP | 1.7 | [5] |
Spectroscopic Signature (Predicted)
While a published spectrum is not available, the expected spectroscopic characteristics can be reliably predicted based on its structure.
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¹H NMR: The proton spectrum is expected to be simple and diagnostic.
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A singlet at ~7.5-8.0 ppm for the C5-H proton.
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A singlet at ~5.5-6.0 ppm for the methine proton of the dimethoxymethyl group (-CH(OMe)₂).
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A singlet at ~3.3-3.5 ppm for the six equivalent protons of the two methoxy groups (-OCH₃).
-
-
¹³C NMR: Key predicted shifts include:
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The C2 carbon (bearing the bromine) would appear around 140-150 ppm.
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The C4 and C5 carbons would resonate in the aromatic region (~115-150 ppm).
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The acetal carbon (-C H(OMe)₂) would be found around 100-105 ppm.
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The methoxy carbons (-OC H₃) would appear further upfield, around 55-60 ppm.
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-
Mass Spectrometry: The mass spectrum would show a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is the definitive isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
Chemical Reactivity and Synthetic Utility
The primary value of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole lies in its capacity to undergo selective transformations at its distinct functional groups. It serves as a bifunctional building block, allowing for sequential or orthogonal chemical modifications.
Reactions at the C2-Position: The Carbon-Bromine Bond
The bromine atom at the C2 position is the most versatile reaction handle on the molecule. This position is electron-deficient, making the C-Br bond susceptible to oxidative addition by transition metal catalysts and amenable to the formation of organometallic reagents.
Cross-coupling reactions are among the most powerful methods for C-C bond formation in modern organic synthesis.[7] 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole is an excellent substrate for these transformations.
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Suzuki-Miyaura Coupling: This reaction couples the thiazole with an organoboron reagent (boronic acid or ester) and is favored for its mild conditions and the low toxicity of its byproducts.[7][8] It is a cornerstone for synthesizing 2-aryl or 2-vinyl thiazoles. The choice of palladium catalyst, ligand, and base is critical and must be optimized for sterically hindered or electronically demanding substrates.[8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
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To an oven-dried flask, add 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (2-5 mol%) with a suitable ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).[8]
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Purge the flask with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
-
Heat the reaction mixture, often under reflux or with microwave irradiation, for 2-24 hours, monitoring progress by TLC or LC-MS.[9][10]
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-substituted thiazole derivative.
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Stille Coupling: This reaction uses an organotin reagent and is highly tolerant of various functional groups.[11] While effective, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks compared to the Suzuki coupling.[11][12]
The C-Br bond allows for the generation of potent carbon nucleophiles, effectively reversing the inherent electrophilicity of the C2 carbon—a process known as "umpolung".[13]
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Grignard Reagent Formation: Reaction with activated magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) generates the corresponding thiazol-2-ylmagnesium bromide.[13][14] This Grignard reagent is a strong nucleophile and a strong base, necessitating strict anhydrous conditions to prevent quenching by protic solvents like water or alcohols.[13][15] The resulting nucleophile can react with a wide array of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide.[16]
Experimental Protocol: General Procedure for Grignard Reaction
-
Ensure all glassware is rigorously flame-dried under vacuum and the reaction is conducted under an inert atmosphere (Argon or Nitrogen).
-
To a flask containing magnesium turnings (1.2-1.5 eq.), add anhydrous diethyl ether or THF. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[13]
-
Add a solution of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole (1.0 eq.) in the anhydrous solvent dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed, indicating the formation of the Grignard reagent.
-
Cool the reaction mixture (e.g., to 0 °C) and add a solution of the desired electrophile (e.g., an aldehyde or ketone, 1.0 eq.) dropwise.
-
Allow the reaction to proceed until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution, followed by an acidic workup if necessary.[15]
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
Reactions at the C4-Position: The Dimethoxymethyl Acetal
The dimethoxymethyl group is a stable protecting group for a formyl (aldehyde) functionality. This allows for extensive modification at the C2-position without interference from a highly reactive aldehyde.
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Acid-Catalyzed Deprotection: The acetal can be efficiently hydrolyzed to the corresponding 2-bromo-1,3-thiazole-4-carbaldehyde under mild acidic conditions (e.g., aqueous HCl, formic acid). This transformation unmasks the aldehyde, which can then participate in a wide range of subsequent reactions, including:
-
Reductive amination to form secondary and tertiary amines.
-
Wittig reactions to generate alkenes.
-
Oxidation to a carboxylic acid.
-
Addition of organometallic reagents to form secondary alcohols.
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This deprotection step is a key strategic move, enabling the creation of highly functionalized thiazoles that would be difficult to synthesize directly.
Reactivity of the Thiazole Ring: Electrophilic Aromatic Substitution
The thiazole ring itself can undergo electrophilic aromatic substitution. The outcome is directed by the existing substituents. The dimethoxymethyl group at C4 is weakly electron-donating by induction, which activates the ring, while the bromo group at C2 is electron-withdrawing and deactivating.[17] The preferred site of electrophilic attack is therefore the C5 position, which is activated by the C4-substituent and is the most electron-rich carbon on the ring.[17] Reactions such as nitration or halogenation would be expected to occur selectively at C5 under appropriate conditions.
Strategic Applications in Research and Development
The true power of 2-Bromo-4-(dimethoxymethyl)-1,3-thiazole lies in its role as a versatile building block for constructing libraries of complex molecules for drug discovery and materials science.
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